molecular formula C7H6BrClN2O B13686974 5-Bromo-6-chloro-N-methylpyridine-2-carboxamide

5-Bromo-6-chloro-N-methylpyridine-2-carboxamide

Cat. No.: B13686974
M. Wt: 249.49 g/mol
InChI Key: KDFGDKIMHPEINO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, and a carboxamide group attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-methylpyridine-2-carboxamide typically involves the bromination and chlorination of N-methylpyridine-2-carboxamide. One common method is to start with 2-chloro-6-methylpyridine, which is then brominated using bromotrimethylsilane . The reaction conditions often involve heating the reactants to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromotrimethylsilane is commonly used for bromination.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-Bromo-6-chloro-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-N-methylpyridine-2-carboxamide is unique due to the presence of both bromine and chlorine atoms along with the carboxamide group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

5-bromo-6-chloro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H6BrClN2O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H,10,12)

InChI Key

KDFGDKIMHPEINO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)Br)Cl

Origin of Product

United States

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